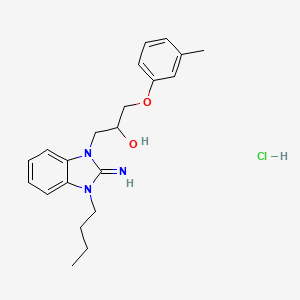![molecular formula C25H21N5O3 B4108799 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4108799.png)
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine
Übersicht
Beschreibung
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine, also known as NBQX, is a potent and selective antagonist of AMPA receptors. It is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine acts as a competitive antagonist of AMPA receptors, which are involved in the fast excitatory synaptic transmission in the central nervous system. By blocking the activity of AMPA receptors, 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine reduces the excitatory transmission and prevents the excessive release of glutamate, which is associated with the pathogenesis of various neurological disorders.
Biochemical and physiological effects:
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine has been shown to have a number of biochemical and physiological effects. It reduces the excitability of neurons, inhibits the release of glutamate, and prevents the induction of long-term potentiation (LTP) and long-term depression (LTD). It also reduces the severity of seizures and protects against the neuronal damage caused by ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in lab experiments is its potency and selectivity for AMPA receptors. It is also relatively stable and has a long half-life, which allows for prolonged experiments. However, 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in scientific research. One area of interest is the development of new analogs with improved potency and selectivity for AMPA receptors. Another area of interest is the study of the role of AMPA receptors in the pathogenesis of psychiatric disorders such as depression and anxiety. Finally, the use of 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in combination with other drugs may provide new insights into the mechanisms of synaptic plasticity and neurological disorders.
Conclusion:
In conclusion, 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine is a potent and selective antagonist of AMPA receptors, which is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the use of 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in scientific research are also promising and may lead to new insights into the mechanisms of neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. It is also used to study the mechanisms of synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-10-12-20(13-11-19)30(32)33)29-16-14-28(15-17-29)24-22-9-5-4-8-21(22)23(26-27-24)18-6-2-1-3-7-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOWNWWACJJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4108718.png)


![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine](/img/structure/B4108732.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4108742.png)
![1-[2-(diethylamino)ethyl]-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine](/img/structure/B4108744.png)
![methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4108753.png)
![1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4108765.png)
![3-isopropoxy-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4108772.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4108780.png)
![2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4108795.png)
![N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B4108811.png)
![3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)
![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B4108819.png)